molecular formula C9H9BrF2N4 B2560644 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide CAS No. 1909327-90-7

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide

Cat. No.: B2560644
CAS No.: 1909327-90-7
M. Wt: 291.1
InChI Key: JCNGLGCRJBYUIJ-UHFFFAOYSA-N
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Description

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group, a triazole ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide typically involves the reaction of 2,6-difluoroaniline with methyl isocyanate to form an intermediate, which is then cyclized to produce the triazole ring. The final step involves the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the triazole ring provides a versatile platform for various chemical modifications .

Properties

IUPAC Name

5-(2,6-difluorophenyl)-2-methyl-1,2,4-triazol-3-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4.BrH/c1-15-9(12)13-8(14-15)7-5(10)3-2-4-6(7)11;/h2-4H,1H3,(H2,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNGLGCRJBYUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=C(C=CC=C2F)F)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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